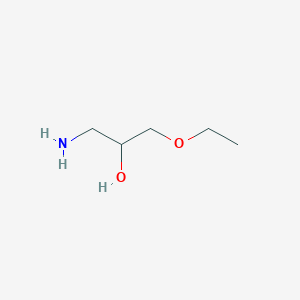

1-Amino-3-ethoxypropan-2-ol

Übersicht

Beschreibung

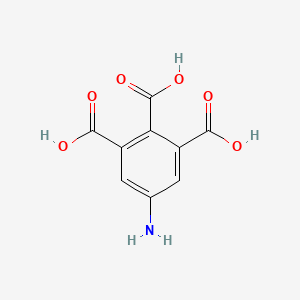

1-Amino-3-ethoxypropan-2-ol is a compound that falls within the category of beta-amino alcohols, which are of significant interest due to their biological activities and their utility as building blocks in organic synthesis. The compound's structure implies the presence of both amino and alcohol functional groups, which can contribute to its reactivity and potential applications in various chemical processes.

Synthesis Analysis

The synthesis of related 2-substituted 2-aminopropane-1,3-diols has been reported, where the introduction of a phenyl ring into the alkyl chain of a lead compound resulted in immunosuppressive activity . This suggests that the synthesis of 1-Amino-3-ethoxypropan-2-ol could potentially be achieved through similar synthetic strategies, possibly involving the modification of the alkyl side chain to introduce the ethoxy group. Additionally, microwave-assisted ring opening of epoxides has been used as a general route to synthesize 1-aminopropan-2-ols, which could be a viable method for synthesizing 1-Amino-3-ethoxypropan-2-ol as well .

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-Amino-3-ethoxypropan-2-ol has been studied using X-ray crystallography and density functional theory (DFT) . These studies provide insights into the conformational preferences and potential non-covalent interactions, such as hydrogen bonding, that could also be relevant to the structure of 1-Amino-3-ethoxypropan-2-ol. The presence of ethoxy and amino groups in the molecule would likely influence its conformation and the types of intermolecular interactions it can participate in.

Chemical Reactions Analysis

Compounds similar to 1-Amino-3-ethoxypropan-2-ol have been shown to participate in various chemical reactions. For instance, 1-Aminooxy-3-aminopropane, which shares the 1,3-amino alcohol motif, has been found to be a potent inhibitor of enzymes involved in polyamine biosynthesis . This suggests that 1-Amino-3-ethoxypropan-2-ol could also interact with biological macromolecules, potentially leading to bioactive properties. Moreover, the presence of the amino group could allow for reactions such as amination or the formation of amides and other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Amino-3-ethoxypropan-2-ol can be inferred from related compounds. For example, the crystal structure analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives has revealed the importance of hydrogen bonding in determining the solid-state conformation . Similarly, 1-Amino-3-ethoxypropan-2-ol would be expected to engage in hydrogen bonding due to its amino and hydroxyl groups, which would affect its solubility, boiling point, and other physical properties. The compound's reactivity would be influenced by the presence of the amino group, which is a common functional group in bioactive molecules and can undergo various chemical transformations.

Wissenschaftliche Forschungsanwendungen

Enzymatic Resolution in Asymmetric Synthesis

1-Amino-3-ethoxypropan-2-ol derivatives have been studied for their application in enzymatic resolution processes, particularly in the synthesis of chiral 1,3-amino alcohols. One study demonstrated the use of Candida antarctica lipase A in the transesterification reaction of these derivatives, proving valuable for the production of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Synthesis of Oligonucleotides

The compound has been utilized in the synthesis of oligonucleotides containing a primary amino group at their 5'-termini. These oligonucleotides are further derivatized with amino-specific probes, leading to the production of fluorescent or biotinylated oligonucleotide products (Connolly, 1987).

Antimalarial Activity

1-Amino-3-ethoxypropan-2-ol derivatives have been synthesized and evaluated for their antimalarial activity. Compounds like 2-amino-3-arylpropan-1-ols showed moderate antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).

LC-MS/MS Method for Pharmacokinetic Study

Liquid chromatography-tandem mass spectrometry methods have been developed for the quantification of 1-Amino-3-ethoxypropan-2-ol derivatives. This technique is crucial for the pharmacokinetic study of new compounds with β-adrenolytic activity in rat serum (Walczak, 2014).

Microwave-Assisted Synthesis

Microwave-assisted ring opening of epoxides has been used to synthesize a series of 1-aminopropan-2-ols, which were then evaluated for their efficacy against malaria (Robin et al., 2007).

Safety And Hazards

The safety information for 1-Amino-3-ethoxypropan-2-ol indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

1-amino-3-ethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXPPKOCUWQETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

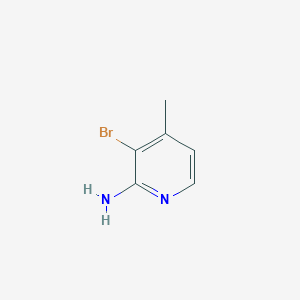

CCOCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576818 | |

| Record name | 1-Amino-3-ethoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-ethoxypropan-2-ol | |

CAS RN |

35152-18-2 | |

| Record name | 1-Amino-3-ethoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

amine hydrochloride](/img/structure/B1285185.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)

![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)